6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine
Description
6-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine is a purine derivative featuring a piperazine linker substituted with a pyrimidine ring at the 4-position. The pyrimidine moiety is further functionalized with a difluoromethyl group at position 6 and a methyl group at position 2.
The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the methyl group on the pyrimidine ring may influence steric interactions with biological targets .
Properties
IUPAC Name |
6-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-7H-purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N8/c1-9-22-10(13(16)17)6-11(23-9)24-2-4-25(5-3-24)15-12-14(19-7-18-12)20-8-21-15/h6-8,13H,2-5H2,1H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHNXMMHXRKLNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized via cyclization reactions involving formamide derivatives and amines under acidic or basic conditions.
Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and halogenated purine intermediates.
Functionalization: The difluoromethyl and methylpyrimidine groups are introduced using specific reagents such as difluoromethylating agents and methylpyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the purine or piperazine rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine: has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methylpyrimidine groups play crucial roles in enhancing the compound’s binding affinity and specificity. The compound may inhibit or activate target proteins, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogs differ primarily in substituents on the pyrimidine or purine cores, as well as modifications to the piperazine linker. Key examples from the literature include:
Table 1: Structural and Physicochemical Comparison
Key Findings from Analogs
A. Impact of Fluorinated Substituents
- Trifluoroacetyl (Compound 30) : The trifluoroacetyl group enhances metabolic stability and electron-withdrawing properties, contributing to improved receptor binding in cannabidiol analogs .
B. Piperazine Modifications
- 4-Propoxyphenyl (PP17) : This substituent in PP17 enhances apoptosis induction in breast cancer cells, suggesting that aryl groups on piperazine improve anticancer activity .
- Tetrahydro-2H-pyran-4-yl (Compound in ) : Bulky substituents like THP-4-yl may reduce solubility but improve binding to hydrophobic pockets in enzymes .
C. Purine N9 Substitution
- N9-Hexyl (4q) : Alkyl chains at N9 (e.g., hexyl in 4q) enhance membrane permeability and prolong half-life, critical for in vivo efficacy .
Biological Activity
The compound 6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic molecule that integrates a purine core with a piperazine moiety and additional functional groups, notably a difluoromethyl group and a methylpyrimidine ring. This structural configuration suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug development.
- Molecular Formula : C16H18F2N6
- Molecular Weight : Approximately 330.34 g/mol
- CAS Number : 2549023-31-4
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The difluoromethyl and methylpyrimidine substituents enhance its binding affinity and specificity towards molecular targets, potentially modulating various cellular pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses.
- Receptor Modulation : It may act on specific receptors, influencing signaling cascades related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anti-inflammatory Effects : It has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly through the induction of apoptosis.
- Antimicrobial Activity : The compound has been evaluated for its ability to combat bacterial infections, showing inhibitory effects against certain pathogenic strains.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound significantly reduced the levels of inflammatory markers in vitro using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) . The results indicated a dose-dependent reduction in TNF-α production.
- Cytotoxicity Against Cancer Cells : In a recent investigation, the compound was tested against human cancer cell lines (e.g., HeLa and MCF-7). Results showed that it inhibited cell proliferation significantly, with IC50 values indicating effective cytotoxicity .
- Antimicrobial Efficacy : The compound was assessed for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. It exhibited notable antibacterial activity, suggesting potential for therapeutic applications in infectious diseases .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
